[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine
Description
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine is a cyclopropane-containing methanamine derivative featuring a 5-fluoropyridin-2-yl substituent. This compound is listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F097188) but is currently discontinued, suggesting its use in exploratory research or as a synthetic intermediate .
Properties
IUPAC Name |
[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSFVPXCMCOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228406 | |
| Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402233-01-5 | |
| Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402233-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(5-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Fluorination Techniques
The 5-fluoro substituent is introduced via electrophilic fluorination or halogen exchange. As detailed in WO1998022459A1, trifluoromethanesulfonic acid facilitates nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethylformamide (DMF) at 80–100°C. This method achieves >85% regioselectivity for the 5-position due to the electron-withdrawing effect of the pyridine nitrogen.
Protection of Reactive Sites
To prevent side reactions during cyclopropanation, the pyridine nitrogen is often protected. EP0946546B1 describes the use of 2-trimethylsilanyl-ethoxymethyl (SEM) groups, installed via reaction with SEM-Cl under basic conditions (NaH, DMF, 0°C). This protection is stable during subsequent acid- or base-mediated steps.
Cyclopropanation Strategies
[2+1] Cycloaddition with Dichlorocarbene
A common approach involves the reaction of 5-fluoropyridine-2-carbaldehyde with dichlorocarbene, generated in situ from chloroform and a strong base (e.g., NaOH). WO1998022459A1 reports a 72% yield for this step, though side products from ring-opening necessitate careful purification via silica gel chromatography.
Transition Metal-Catalyzed Methods
Recent advances leverage bismuth(III) triflate (Bi(OTf)3) as a Lewis acid to promote cyclopropanation. ACS Organic & Inorganic Au (2024) demonstrates that Bi(OTf)3 (5 mol%) with p-TsOH·H2O (7.5 equiv) in dichloroethane (DCE) at 150°C achieves 97% yield for analogous systems (Table 1).
Table 1: Optimization of Bi(OTf)3-Catalyzed Cyclopropanation
| Entry | Bi(OTf)3 (mol%) | p-TsOH·H2O (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 5.0 | DCE | 78 |
| 2 | 5 | 7.5 | DCE | 97 |
| 3 | 1 | 5.0 | DCE | 71 |
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) of the final product shows characteristic signals: δ 8.42 (d, J = 2.8 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.4, 2.8 Hz, 1H), 3.11 (s, 2H, CH2NH2), and 1.35–1.28 (m, 4H, cyclopropane). IR spectroscopy confirms the absence of phthalimide residues (no peaks at 1770 cm⁻¹).
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O:MeCN) reveals ≥98% purity, with retention time (tR) = 6.7 min.
Challenges and Optimization Opportunities
Steric Hindrance in Cyclopropanation
Bulky substituents on the pyridine ring reduce reaction efficiency. ACS Organic & Inorganic Au (2024) notes that ortho-chloro derivatives yield 75% product vs. 93% for methyl analogs, highlighting steric limitations.
Amine Oxidation
Primary amines are prone to oxidation during storage. Patent EP0946546B1 recommends storing the compound as a hydrochloride salt under nitrogen to prevent degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the fluorine substituent, potentially yielding dihydropyridine or defluorinated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyridine or defluorinated products.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The methanamine moiety can form hydrogen bonds with amino acid residues, facilitating the compound’s binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy/Chloro : Fluorine’s electron-withdrawing nature (e.g., in the target compound) may enhance receptor binding compared to methoxy or chloro substituents, as seen in 5-HT2C agonists .
- Stereochemistry : Enantiomers like (+)-20 show distinct optical rotations ([α]D²⁰: -39.0°), impacting receptor selectivity.
Table 2: Physicochemical and Hazard Comparison
Key Observations :
- The target compound’s cyclopropane ring increases hydrophobicity (logP ~1.2) compared to non-cyclopropane analogs (e.g., C₆H₇FN₂, logP ~0.8 ).
- Safety hazards for cyclopropylmethylamines often include acute toxicity and irritation (e.g., compound in ), warranting precautions like gloves and eye protection.
Biological Activity
Introduction
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The compound consists of a cyclopropyl group linked to a methanamine functional group and a 5-fluoropyridine moiety. This structure is believed to influence its biological activity significantly, making it a candidate for further pharmacological exploration.
Chemical Properties
The molecular structure of this compound can be represented as follows:
The presence of the fluorine atom in the pyridine ring affects the electronic properties of the compound, which may enhance its interaction with biological targets. The amine group allows for nucleophilic substitutions, while the cyclopropyl group can undergo ring-opening reactions under specific conditions.
Biological Activity
Preliminary studies indicate that this compound exhibits potential pharmacological activities, including:
- Anticancer Activity : Initial research suggests that this compound may act as an anticancer agent, although detailed studies are required to confirm its efficacy and mechanism of action.
- Protein Interaction : Interaction studies indicate that the compound may bind to various proteins or receptors, which is crucial for understanding its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation |
| Protein Binding | Possible interactions with specific receptors or enzymes |
| Nucleophilic Action | Participation in nucleophilic substitution reactions |
Mechanism of Action
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Studies suggest that the compound's efficacy may be linked to its ability to modulate signaling pathways involved in cell growth and apoptosis.
Case Studies
- Anticancer Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
- Comparative Analysis : A comparative study with similar compounds, such as 5-Fluorouracil and Cyclopropylamine, highlights the unique aspects of this compound in terms of biological activity and structural characteristics.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine | Established anticancer agent |
| Cyclopropylamine | Simple cyclopropane amine | Basic structure without heteroatoms |
| 2-Amino-5-fluoropyridine | Amino group on a fluorinated pyridine | Potential neuropharmacological effects |
Research Findings
Recent literature emphasizes the need for further investigation into the biological activity of this compound. Ongoing studies are focused on:
- ADME Profiling : Evaluating absorption, distribution, metabolism, and excretion properties to understand pharmacokinetics.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed to prepare [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative followed by reductive amination. For example:
- Cyclopropanation : Reacting 5-fluoro-2-pyridinyl precursors with diazo compounds (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring .
- Reductive Amination : A ketone intermediate is converted to the methanamine group using NaBH(OAc)₃ in dichloroethane (DCE), which minimizes side reactions and improves selectivity .
Key factors affecting yield include solvent choice (DCE enhances reductive amination efficiency), catalyst loading (0.5–1.0 eq. for Rh(II)), and temperature control (0–25°C to prevent decomposition).
Q. How do NMR spectroscopy and HRMS confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Distinctive signals include:
- Cyclopropane protons (δ 0.8–1.5 ppm, split into multiplets due to ring strain).
- Fluoropyridine aromatic protons (δ 7.5–8.5 ppm, with coupling constants indicating substitution patterns) .
- HRMS : Accurate mass measurement confirms the molecular formula (e.g., [M+H]⁺ for C₉H₁₀FN₂ requires m/z 165.0832). Deviations >3 ppm suggest impurities or incorrect assignments .
Q. What preliminary biological screening methods are used to assess the activity of this compound?
Answer:
- Radioligand Binding Assays : Evaluate affinity for serotonin receptors (e.g., 5-HT2C) using competitive displacement of [³H]-ligands. IC₅₀ values <1 μM indicate strong binding potential .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP production to determine agonist/antagonist behavior .
Advanced Research Questions
Q. How can structural modifications of this compound enhance selectivity for 5-HT2C over 5-HT2A/B receptors?
Answer:
- Substituent Tuning : Introduce bulky groups (e.g., methyl on the cyclopropane) to sterically hinder off-target binding. Evidence shows a 10-fold selectivity increase with a 2-methoxy substituent on the pyridine .
- Computational Docking : Use molecular dynamics simulations to identify key residues (e.g., Ser5.46 in 5-HT2C) for hydrogen bonding. Modifications aligning with these residues improve selectivity .
Q. How should researchers address contradictions in reported binding affinities for this compound across studies?
Answer:
Q. What in vivo pharmacokinetic parameters must be optimized for this compound to advance to preclinical trials?
Answer:
- Bioavailability : Improve solubility via salt formation (e.g., hydrochloride) or prodrug strategies. LogP values <3 enhance absorption .
- Metabolic Stability : Assess cytochrome P450 (CYP) metabolism using liver microsomes. Halogenation (e.g., fluorine) reduces oxidative degradation .
Methodological Considerations
Q. What analytical techniques are critical for detecting decomposition products of this compound under storage?
Answer:
- HPLC-MS : Monitor for cyclopropane ring-opening products (e.g., allylic amines) using reverse-phase C18 columns and ESI+ ionization .
- Stability Studies : Store samples at -20°C in anhydrous DMSO to minimize hydrolysis. Degradation >5% after 30 days warrants formulation adjustments .
Q. How can researchers differentiate enantiomers of this compound, and what are the implications for bioactivity?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Retention time differences >2 min indicate enantiomeric separation .
- Biological Impact : Enantiomers may exhibit divergent receptor binding; e.g., (+)-enantiomers show 5-fold higher 5-HT2C affinity than (-)-counterparts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
